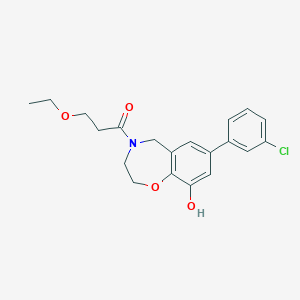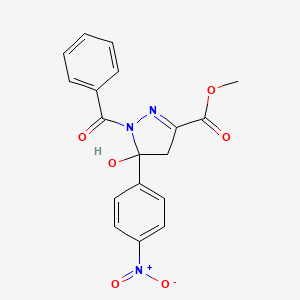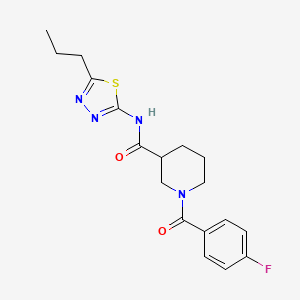![molecular formula C19H17ClF3N3O3 B5440785 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5440785.png)
1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as TCS-401, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. Additionally, 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is its broad spectrum of activity against various microorganisms and its potential use in the treatment of neurological disorders. However, one of the limitations of 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and toxicity of 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in animal models.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One potential direction is the investigation of its use in combination with other anticancer agents to enhance its efficacy. Another direction is the development of more water-soluble derivatives of 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine to improve its bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in human clinical trials.
Synthesemethoden
The synthesis of 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves the reaction of 1-(2-chloro-4-methylbenzoyl)piperazine with 2-nitro-4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it selectively induces apoptosis in cancer cells. 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has also been investigated for its antibacterial and antifungal properties, showing activity against a wide range of microorganisms. Additionally, 1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2-chloro-4-methylphenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3/c1-12-2-4-14(15(20)10-12)18(27)25-8-6-24(7-9-25)16-5-3-13(19(21,22)23)11-17(16)26(28)29/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEWMELMIWDZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[1-(3-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5440710.png)



![1-[3-(2-furyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5440741.png)

![N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)leucylglycinamide](/img/structure/B5440755.png)

![4-[(phenylthio)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B5440767.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-N-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5440777.png)
![6-hydroxy-2-(2-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}vinyl)-5-nitro-4(3H)-pyrimidinone](/img/structure/B5440787.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5440793.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-propen-1-one](/img/structure/B5440806.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5440811.png)